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molecular formula C11H8BrF3N2 B1402297 5-(2-bromo-5-(trifluoromethyl)phenyl)-1-methyl-1H-pyrazole CAS No. 1423161-91-4

5-(2-bromo-5-(trifluoromethyl)phenyl)-1-methyl-1H-pyrazole

Cat. No. B1402297
M. Wt: 305.09 g/mol
InChI Key: YYLXZEXBQRRRAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09051311B2

Procedure details

A 75-mL pressure vessel was charged with 1-bromo-2-iodo-4-(trifluoromethyl)benzene (2.015 g, 5.74 mmol), 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (Aldrich, St. Louis, Mo., 1.374 g, 6.60 mmol), potassium phosphate (2.438 g, 11.48 mmol), and PdCl2(dppf)-CH2Cl2 adduct (Strem Chemicals Inc., Newburyport, Mass., 0.469 g, 0.574 mmol). The vessel was flushed with Ar (g), then DMF (19.14 ml) was added. The vial was sealed and placed in an 80° C. oil bath for 2 hours. The mixture was diluted with water and extracted with EtOAc (3×). The combined organic extracts were washed with brine, dried over sodium sulfate, filtered, and concentrated. The residue was chromatographed on an 80 g silica gel column to give 5-(2-bromo-5-(trifluoromethyl)phenyl)-1-methyl-1H-pyrazole (1.001 g, 3.28 mmol) as a yellow solid. [M+H]+=307.0.
Quantity
2.015 g
Type
reactant
Reaction Step One
Quantity
1.374 g
Type
reactant
Reaction Step One
Name
potassium phosphate
Quantity
2.438 g
Type
reactant
Reaction Step One
Quantity
0.469 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([F:11])([F:10])[F:9])=[CH:4][C:3]=1I.[CH3:13][N:14]1[C:18](B2OC(C)(C)C(C)(C)O2)=[CH:17][CH:16]=[N:15]1.P([O-])([O-])([O-])=O.[K+].[K+].[K+]>C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2].C(Cl)Cl>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([F:11])([F:10])[F:9])=[CH:4][C:3]=1[C:18]1[N:14]([CH3:13])[N:15]=[CH:16][CH:17]=1 |f:2.3.4.5,6.7.8.9.10|

Inputs

Step One
Name
Quantity
2.015 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)C(F)(F)F)I
Name
Quantity
1.374 g
Type
reactant
Smiles
CN1N=CC=C1B1OC(C(O1)(C)C)(C)C
Name
potassium phosphate
Quantity
2.438 g
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Name
Quantity
0.469 g
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2].C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The vessel was flushed with Ar (g)
ADDITION
Type
ADDITION
Details
DMF (19.14 ml) was added
CUSTOM
Type
CUSTOM
Details
The vial was sealed
CUSTOM
Type
CUSTOM
Details
placed in an 80° C.
CUSTOM
Type
CUSTOM
Details
for 2 hours
Duration
2 h
ADDITION
Type
ADDITION
Details
The mixture was diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×)
WASH
Type
WASH
Details
The combined organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on an 80 g silica gel column

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=C(C=C1)C(F)(F)F)C1=CC=NN1C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.28 mmol
AMOUNT: MASS 1.001 g
YIELD: CALCULATEDPERCENTYIELD 57.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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